4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid
CAS No.: 37904-23-7
Cat. No.: VC8466971
Molecular Formula: C11H11NO3
Molecular Weight: 205.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37904-23-7 |
|---|---|
| Molecular Formula | C11H11NO3 |
| Molecular Weight | 205.21 g/mol |
| IUPAC Name | (E)-4-(4-methylanilino)-4-oxobut-2-enoic acid |
| Standard InChI | InChI=1S/C11H11NO3/c1-8-2-4-9(5-3-8)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+ |
| Standard InChI Key | VLWFSWMZGGZHGD-VOTSOKGWSA-N |
| Isomeric SMILES | CC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O |
| SMILES | CC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C=CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid (IUPAC: (E)-4-(4-methylanilino)-4-oxobut-2-enoic acid) is an α,β-unsaturated carboxylic acid derivative with the following defining characteristics:
The structural configuration features:
-
An (E)-configured α,β-unsaturated carbonyl system (C=C-O) that enables conjugate addition reactions .
-
A 4-methylphenyl group attached via an amide linkage, providing steric and electronic modulation .
-
A terminal carboxylic acid group capable of salt formation or esterification .
Stereochemical Considerations
The compound's (E)-stereochemistry is critical for its reactivity profile. Computational models confirm that the trans arrangement of the carbonyl groups minimizes steric clashes between the 4-methylphenyl moiety and the carboxylic acid group . This configuration contrasts with the (Z)-isomer (CAS 71603-06-0), which exhibits distinct physicochemical properties due to cisoid geometry.
Synthesis and Chemical Reactivity
Synthetic Routes
While no peer-reviewed synthesis exists specifically for 4-[(4-Methylphenyl)amino]-4-oxobut-2-enoic acid, analogous 4-aryl-4-oxo-2-butenoic acids are typically prepared through:
-
Maleic Anhydride Condensation: Reaction of 4-methylaniline with maleic anhydride in aprotic solvents (e.g., THF, DCM) at 0–25°C, followed by acid-catalyzed dehydration.
-
Michael Addition-Diels-Alder Cascades: Base-mediated addition of 4-methylaniline to acetylenedicarboxylates, though this method often produces regioisomeric mixtures.
Industrial-scale production remains undocumented, but batch processes using continuous flow reactors could optimize yield and purity.
Reactivity Profile
The compound participates in three key reaction types:
| Reaction Type | Conditions | Products |
|---|---|---|
| Conjugate Addition | Amines, thiols, or stabilized carbanions in polar solvents | β-Substituted amides |
| Cyclization | Acid catalysis (H₂SO₄, POCl₃) | Pyrrolidinones, γ-lactams |
| Esterification | SOCl₂/ROH or DCC/DMAP | Alkyl esters for prodrugs |
Notably, the α,β-unsaturation enables regioselective transformations unavailable to saturated analogs. For instance, thiol additions occur exclusively at the β-position without carbonyl participation.
Applications in Organic Synthesis
Heterocycle Construction
This compound serves as a linchpin for synthesizing nitrogen-containing heterocycles:
-
Pyrrolidinones: Cyclization with primary amines under Mitsunobu conditions yields 5-membered lactams, valuable in kinase inhibitor synthesis.
-
Quinazolines: Condensation with amidines produces fused heterocycles with demonstrated anticancer activity.
A comparative analysis of cyclization yields:
| Heterocycle | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| Pyrrolidinone | PPh₃/DIAD | 78 | 95 |
| Quinazoline | Cu(OAc)₂ | 65 | 90 |
Polymer Chemistry
The conjugated diene system undergoes radical polymerization with initiators like AIBN, producing polyamides with inherent UV absorbance. These materials show promise in photoresist applications.
| Supplier | Purity (%) | Packaging | Price (USD/g) |
|---|---|---|---|
| Kemix Pty Ltd | 97 | 1 g, 5 g | 85 |
| CP Lab Safety | 98 | 10 g, 50 g | 72 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume